Welcome to the BenchChem Online Store!
molecular formula C12H13ClO B8329284 5-Allyl-6-chloroindan-4-ol

5-Allyl-6-chloroindan-4-ol

Cat. No. B8329284
M. Wt: 208.68 g/mol
InChI Key: XKWRGSAMAUDRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07728155B2

Procedure details

Treatment of 4-(allyloxy)-6-chloroindane (8.0 g, 0.038 mol) in refluxing mesitylene (270 mL) generally according to the procedure described for Intermediate 1 afforded 4.5 g (56%) of 5-allyl-6-chloroindan-4-ol as a colorless oil which solidified into a white solid upon standing. mp 37-39° C.; Anal. calcd. for C12H13ClO.0.1H2O: C, 68.48; H, 6.32. Found: C, 68.54; H, 6.29.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:13]=[C:12]([Cl:14])[CH:11]=[C:10]2[C:6]=1[CH2:7][CH2:8][CH2:9]2)C=C.[C:15]1(C)[CH:20]=C(C)C=C(C)[CH:16]=1>>[CH2:20]([C:13]1[C:12]([Cl:14])=[CH:11][C:10]2[CH2:9][CH2:8][CH2:7][C:6]=2[C:5]=1[OH:4])[CH:15]=[CH2:16]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C=C)OC1=C2CCCC2=CC(=C1)Cl
Name
Quantity
270 mL
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C
Step Two
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=C(C=2CCCC2C=C1Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.